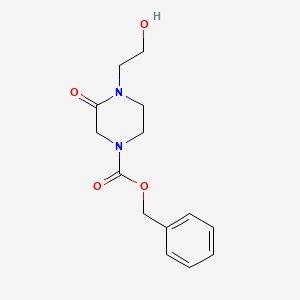
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
描述
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound with a piperazine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol.
Formation of the Benzyl Ester: The benzyl ester can be formed by esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions using different alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of different ester derivatives
科学研究应用
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The piperazine ring structure provides a scaffold for further functionalization, allowing the compound to interact with specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid methyl ester
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid propyl ester
Uniqueness
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. The benzyl group can also provide additional sites for further chemical modifications, enhancing the compound’s versatility in various applications.
属性
CAS 编号 |
955979-13-2 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c17-9-8-15-6-7-16(10-13(15)18)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2 |
InChI 键 |
DLUZKZFXPFUDLW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
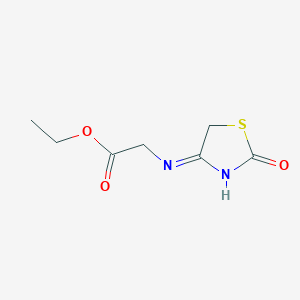
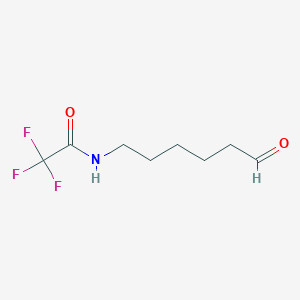

![1'-Benzyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B8422517.png)


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrazine](/img/structure/B8422536.png)
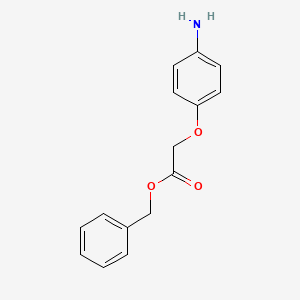
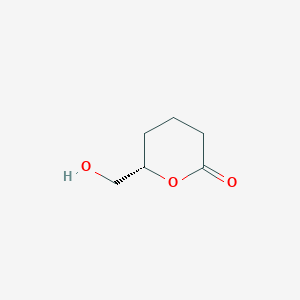
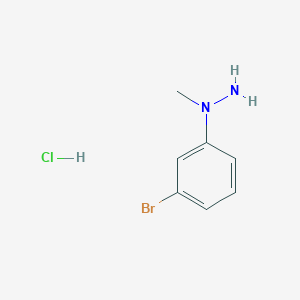
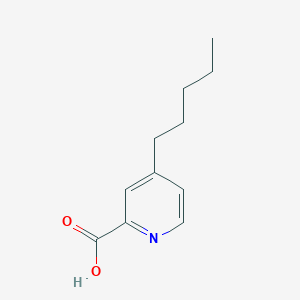
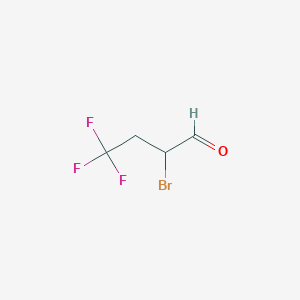
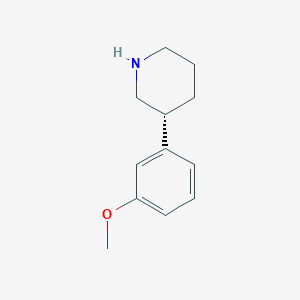
![methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8422592.png)
